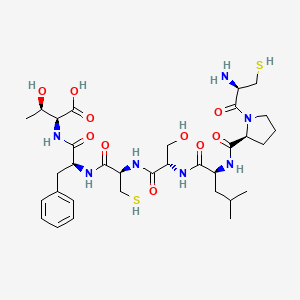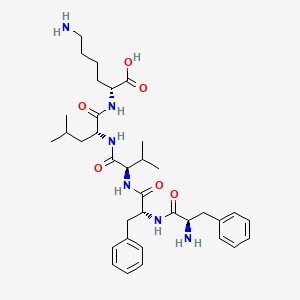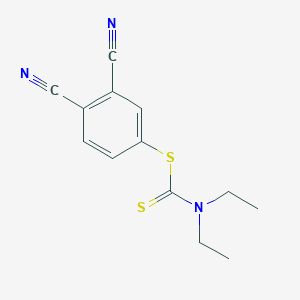
3,4-Dicyanophenyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dicyanophenyl diethylcarbamodithioate: is an organosulfur compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of a dicyanophenyl group and a diethylcarbamodithioate moiety, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanophenyl diethylcarbamodithioate typically involves the reaction of 3,4-dicyanophenol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
3,4-Dicyanophenol+Diethylcarbamodithioic acid→3,4-Dicyanophenyl diethylcarbamodithioate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dicyanophenyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-Dicyanophenyl diethylcarbamodithioate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dicyanophenyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal cofactors. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
- 3,4-Dichlorophenyl diethylcarbamate
- 3,4-Dicyanothiophene
- N-(3,4-Dicyanophenyl)-D,L-leucine
Comparison: Compared to these similar compounds, 3,4-Dicyanophenyl diethylcarbamodithioate is unique due to its diethylcarbamodithioate moiety, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
Propiedades
Número CAS |
184641-11-0 |
|---|---|
Fórmula molecular |
C13H13N3S2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(3,4-dicyanophenyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H13N3S2/c1-3-16(4-2)13(17)18-12-6-5-10(8-14)11(7-12)9-15/h5-7H,3-4H2,1-2H3 |
Clave InChI |
YNFRTEPFAIRGMK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC1=CC(=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



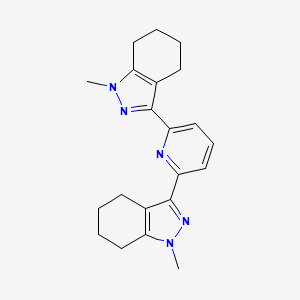
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
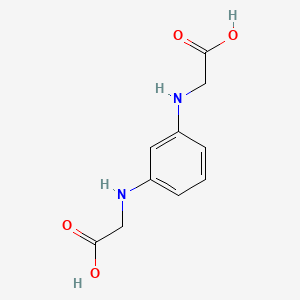
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
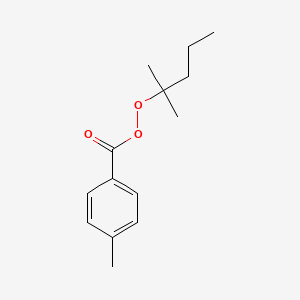
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
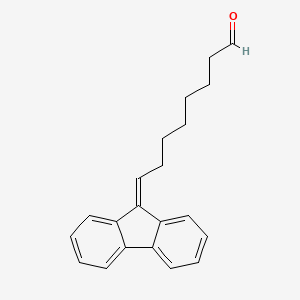
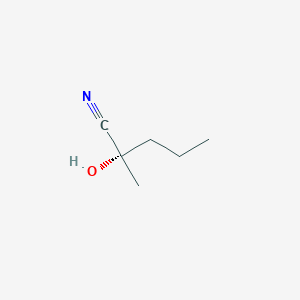
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

